molecular formula C8H12N2O2 B13544819 2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol

2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13544819
M. Wt: 168.19 g/mol
InChI Key: WCZDLXYDSXKCTE-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 2-methoxypyridine with ethylene oxide in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 50-100°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
  • 2-Amino-2-(6-methoxypyridin-3-yl)ethan-1-ol
  • 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol

Uniqueness

2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-2-(2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-8-6(7(9)5-11)3-2-4-10-8/h2-4,7,11H,5,9H2,1H3

InChI Key

WCZDLXYDSXKCTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(CO)N

Origin of Product

United States

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